molecular formula C22H15NO B15156047 N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine

N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine

Cat. No.: B15156047
M. Wt: 309.4 g/mol
InChI Key: NCJPDHNFIMXOSU-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine is a complex organic compound characterized by its fused ring structure, which includes a naphthalene moiety and a dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common approach is the reaction of naphthalen-2-ylamine with dibenzofuran-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced temperature and pressure control systems. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding quinones or carboxylic acids.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine is structurally similar to other compounds such as N-(Naphthalen-1-yl)dibenzo[b,d]furan-2-amine and N-(Phenyl)dibenzo[b,d]furan-2-amine. its unique naphthalene moiety provides distinct chemical and biological properties that set it apart from these compounds. The presence of the naphthalene ring enhances its stability and reactivity, making it a valuable compound in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research and development may uncover new and exciting uses for this compound in the future.

Properties

Molecular Formula

C22H15NO

Molecular Weight

309.4 g/mol

IUPAC Name

N-naphthalen-2-yldibenzofuran-2-amine

InChI

InChI=1S/C22H15NO/c1-2-6-16-13-17(10-9-15(16)5-1)23-18-11-12-22-20(14-18)19-7-3-4-8-21(19)24-22/h1-14,23H

InChI Key

NCJPDHNFIMXOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

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